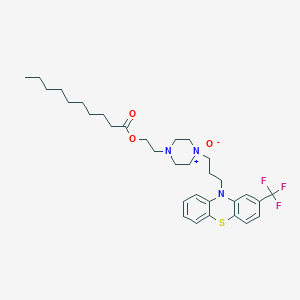

Fluphenazine decanoate N-1-oxide

Description

Properties

IUPAC Name |

2-[4-oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-4-ium-1-yl]ethyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44F3N3O3S/c1-2-3-4-5-6-7-8-14-31(39)41-24-20-36-18-22-38(40,23-19-36)21-11-17-37-27-12-9-10-13-29(27)42-30-16-15-26(25-28(30)37)32(33,34)35/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHOSDRUMJXXSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCCN1CC[N+](CC1)(CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44F3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00997360 | |

| Record name | 2-(4-Oxo-4-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}-4lambda~5~-piperazin-1-yl)ethyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00997360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76013-31-5 | |

| Record name | Fluphenazine decanoate N-1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076013315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Oxo-4-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}-4lambda~5~-piperazin-1-yl)ethyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00997360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluphenazine Decanoate N1-Oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SRE263JM3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Formation and Degradation Pathways of Fluphenazine Decanoate N 1 Oxide

Oxidative Pathways Leading to Fluphenazine (B1673473) Decanoate (B1226879) N-Oxide Formation

The formation of Fluphenazine decanoate N-1-oxide is primarily a result of oxidative degradation. Several factors within its chemical environment, particularly in oily formulations, can initiate and accelerate this process.

Role of Hydroperoxides in the Oxidative Degradation of Fluphenazine Decanoate

Hydroperoxides, generated from the autoxidation of the oily vehicle, are believed to be the primary oxidizing agents responsible for the formation of N-oxides from fluphenazine decanoate. ljmu.ac.ukljmu.ac.uk Studies have demonstrated a direct correlation between increasing levels of hydroperoxides in sesame oil and an increased formation of the N-oxide degradation product. ljmu.ac.uk This reaction can proceed even in the absence of dissolved oxygen, highlighting the central role of pre-formed hydroperoxides. ljmu.ac.uk The proposed mechanism involves either an interaction between the phenothiazine (B1677639) and radical chain-propagating peroxide species or a direct nucleophilic/electrophilic reaction between the drug and the hydroperoxide. ljmu.ac.uk

Catalytic Effects of Acidic Environments on Tertiary Amine Oxidation in Fluphenazine Decanoate

The presence of acid has been shown to catalyze the oxidation of the tertiary amine centers within the fluphenazine decanoate molecule. ljmu.ac.uk This catalytic effect is related to the pKa value of the acid, indicating that the strength of the acid influences the rate of oxidation. ljmu.ac.uk This finding is significant as it contradicts some earlier reports in the literature and underscores the importance of controlling the pH of formulations to minimize degradation. ljmu.ac.uk

Influence of Excipients and Preservatives (e.g., Benzyl (B1604629) Alcohol) on Fluphenazine Decanoate N-Oxide Formation

Excipients and preservatives commonly used in pharmaceutical formulations can significantly impact the stability of fluphenazine decanoate. Benzyl alcohol, a frequently used preservative in oily formulations, has been shown to enhance the oxidation of the drug. ljmu.ac.ukljmu.ac.uk The likely mechanism for this is the autoxidation of benzyl alcohol itself, which leads to the formation of hydrogen peroxide. ljmu.ac.uk This hydrogen peroxide then acts as an oxidizing agent, accelerating the degradation of fluphenazine decanoate. ljmu.ac.ukljmu.ac.uk Furthermore, benzaldehyde, an impurity often present in benzyl alcohol, can react with atmospheric oxygen to form the potent oxidant perbenzoic acid, which can also contribute to the degradation of the drug. ljmu.ac.uk The interaction between drug substances and excipients is a critical consideration in formulation development, as reactive impurities in excipients can lead to the formation of degradation products. scirp.orgdrhothas.com

Stress-Induced Degradation Studies and N-Oxide Generation for Fluphenazine Derivatives

To understand the potential degradation pathways and identify degradation products, stress testing is a common practice in pharmaceutical development. These studies expose the drug substance to harsh conditions to accelerate degradation.

Identification of N-Oxide Products Under Oxidative Stress Conditions

Forced degradation studies under oxidative stress have been instrumental in identifying N-oxide products of fluphenazine and its derivatives. nih.govnih.gov When subjected to oxidizing agents like hydrogen peroxide, fluphenazine hydrochloride has been shown to degrade, with the formation of degradation products being most significant under these conditions. nih.govresearchgate.net The use of analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has enabled the characterization of these oxidative degradation products, confirming the formation of N-oxides. nih.govnih.gov These studies are crucial for developing stability-indicating analytical methods and for proposing a more complete degradation pathway for the drug. nih.gov The fluphenazine molecule contains multiple potential oxidation sites, theoretically allowing for the formation of several different oxide derivatives. drhothas.com

Photolytic Degradation Processes Contributing to N-Oxide Formation

The photostability of phenothiazine derivatives, including fluphenazine, is a critical factor in understanding the formation of its various degradation products. core.ac.uk When exposed to light, particularly UV radiation, phenothiazines can undergo photodegradation. jst.go.jp While sulfoxidation is often a major degradation pathway for phenothiazines under photolytic conditions, the formation of N-oxides is also a possibility, though sometimes less prevalent. core.ac.ukjst.go.jp

Studies on various phenothiazine derivatives have shown that the specific pathway of photodecomposition can be influenced by factors such as the presence of air and the chemical environment. jst.go.jp For some phenothiazines, photodecomposition in an acidic solution primarily leads to the cleavage of the side chain at the 10-position, rather than extensive N-oxide formation. jst.go.jp However, research on a fluphenazine analogue demonstrated that it did undergo photodegradation in aqueous solutions when exposed to light. nih.gov

A comparative photostability study of four propyl piperazine-substituted phenothiazines, which included fluphenazine, found that under preliminary solid-state UV photostudies, fluphenazine was the least stable. core.ac.uk In this study, sulphoxidation was identified as the primary degradation pathway. core.ac.uk It is important to note that the mechanisms triggering the phototoxic response in chlorinated phenothiazines are still under investigation, but it is understood that the triplet state of these derivatives is efficiently quenched through a hydrogen transfer process. researchgate.netnih.gov

Theoretical Considerations of Potential Oxidation Sites within the Fluphenazine Decanoate Structure

The molecular structure of fluphenazine decanoate contains multiple sites that are susceptible to oxidation. Theoretically, there are four potential oxidation sites within the molecule. scirp.orgljmu.ac.uk This multiplicity of sites means that a variety of oxidation products are possible. scirp.org In fact, it has been postulated that as many as fifteen different oxides could theoretically be formed from the fluphenazine molecule. scirp.orgdrhothas.com

The primary sites for oxidation are the sulfur atom in the phenothiazine ring and the nitrogen atoms in the piperazine (B1678402) ring side chain. scirp.org Oxidation of the sulfur atom leads to the formation of a sulfoxide, and potentially further oxidation to a sulphone. core.ac.uk The tertiary amine nitrogen atoms in the piperazine ring are also susceptible to oxidation, which results in the formation of N-oxides. ljmu.ac.ukljmu.ac.uk The presence of the decanoate ester does not appear to shield these sites from oxidative attack.

Table 1: Theoretically Possible N- and S-Oxides of Fluphenazine

| Oxidation Site | Possible Oxide Product(s) |

| Sulfur (S) in Phenothiazine Ring | S-oxide (Sulfoxide) |

| Nitrogen (N-1) in Piperazine Ring | N-1-oxide |

| Nitrogen (N-4) in Piperazine Ring | N-4-oxide |

| Multiple Sites | Di-N-oxides, S-oxide-N-oxide combinations |

| This table is based on literature discussing the potential oxidation sites of the fluphenazine molecule. scirp.orgdrhothas.com |

Proposed Chemical Degradation Pathways of Fluphenazine Leading to N-Oxide Derivatives

The formation of N-oxide derivatives of fluphenazine, including fluphenazine decanoate N-1-oxide, is primarily attributed to oxidative degradation. mdpi.comresearchgate.net Forced degradation studies on fluphenazine hydrochloride have consistently shown that the most significant degradation occurs under oxidative stress conditions, such as exposure to hydrogen peroxide. mdpi.comnih.gov

One proposed pathway for the oxidative degradation of fluphenazine decanoate in oily solutions involves hydroperoxides that form as a result of the autoxidation of the oil vehicle. ljmu.ac.ukljmu.ac.uk These hydroperoxides can then react with the fluphenazine decanoate molecule. ljmu.ac.uk The presence of dissolved oxygen can accelerate this process, likely by reacting with the unsaturated triglycerides in the oil to form the intermediate hydroperoxides. ljmu.ac.uk

The presence of acidic compounds has been shown to catalyze the oxidation of the tertiary amine centers in the fluphenazine molecule, a finding that contradicts some earlier reports in the literature. ljmu.ac.uk The catalytic effect appears to be related to the pKa value of the acid. ljmu.ac.uk Additionally, benzyl alcohol, a common preservative in oily formulations, can enhance the oxidation of fluphenazine decanoate. ljmu.ac.uk This is thought to be due to the autoxidation of benzyl alcohol, which leads to the formation of hydrogen peroxide, providing another route for the oxidation of the drug. ljmu.ac.uk

The degradation of fluphenazine decanoate does not always follow simple kinetic orders, likely because of the multiple potential oxidation sites. ljmu.ac.uk As the drug is oxidized, the resulting oxidation products can also be further oxidized, creating a complex mixture of degradants. ljmu.ac.uk

Table 2: Summary of Conditions Leading to Fluphenazine Degradation and N-Oxide Formation

| Condition | Degradation Products | Proposed Mechanism | Reference(s) |

| Oxidative Stress (e.g., H₂O₂) | N-oxides, S-oxides | Direct oxidation of nitrogen and sulfur atoms | mdpi.comresearchgate.netnih.gov |

| Oily Solution with Hydroperoxides | N-oxides | Reaction with hydroperoxides from oil autoxidation | ljmu.ac.ukljmu.ac.uk |

| Presence of Acid | N-oxides | Catalysis of oxidation at tertiary amine centers | ljmu.ac.uk |

| Presence of Benzyl Alcohol | N-oxides | Autoxidation of benzyl alcohol to form hydrogen peroxide | ljmu.ac.uk |

| Photolytic (UV/Sunlight) | Sulfoxides, potential for N-oxides | Photodegradation, hydrogen transfer processes | core.ac.ukjst.go.jpnih.gov |

Advanced Analytical Methodologies for Characterization and Quantification of Fluphenazine Decanoate N 1 Oxide

Chromatographic Techniques for Separation and Detection of N-Oxide Metabolites and Degradants

Chromatography is a cornerstone for the analysis of fluphenazine (B1673473) and its derivatives, enabling the separation of the parent drug from its various oxidized forms.

High-Performance Liquid Chromatography (HPLC) for the Resolution of Fluphenazine N- and S-Oxides

High-Performance Liquid Chromatography (HPLC) has proven to be an effective and reliable technique for separating the complex mixtures that arise from the degradation of fluphenazine. jmedchem.com Researchers have successfully developed stability-indicating HPLC methods capable of resolving fluphenazine from its N-oxide and S-oxide degradants. nih.govscirp.org

One such method utilizes a reversed-phase C18 column at ambient temperature. nih.gov The mobile phase, a critical component for achieving separation, is often a mixture of organic solvents like methanol (B129727) and acetonitrile (B52724) with an aqueous buffer, such as 10 mM ammonium (B1175870) acetate (B1210297), adjusted to a specific pH. researchgate.net For instance, a mobile phase composed of methanol, acetonitrile, and 10 mM ammonium acetate (in a 70:15:15 v/v/v ratio) at a pH of 6.0 has been used effectively. nih.gov Detection is typically carried out using a UV detector at a wavelength of around 259 nm. researchgate.net The flow rate is generally maintained at 1.0 mL/min. mdpi.com

In another approach, the complete resolution of seven different fluphenazine decanoate (B1226879) oxides, including N-oxides and S-oxides, was achieved using a mobile phase of methanol and 10% aqueous ammonia (B1221849) (2:1), which was essential to prevent peak tailing. ljmu.ac.uk The separation of N- and S-oxides of both fluphenazine and fluphenazine decanoate has been specifically reported, highlighting the versatility of HPLC for these compounds. scirp.org

Interactive Table: HPLC Conditions for Fluphenazine Oxide Separation

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm | SAS-Hypersil, 20 cm |

| Mobile Phase | Methanol:Acetonitrile:Ammonium Acetate (10mM) (70:15:15), pH 6.0 nih.gov | Methanol:10% Aqueous Ammonia (2:1) ljmu.ac.uk |

| Flow Rate | 1.0 mL/min mdpi.com | Not Specified |

| Detector | UV at 259 nm mdpi.com | Not Specified |

| Separation | Fluphenazine HCl and oxidative degradation products nih.gov | 7 different fluphenazine decanoate oxides ljmu.ac.uk |

Ultra-Performance Liquid Chromatography (UPLC) Applications in N-Oxide Analysis

Ultra-Performance Liquid Chromatography (UPLC), an evolution of HPLC, utilizes smaller particle size columns to achieve faster separations and higher resolution. This technique, often coupled with tandem mass spectrometry (UPLC-MS/MS), has been applied to the simultaneous analysis of multiple antipsychotic drugs, including fluphenazine, in biological matrices like serum and plasma. nih.govresearchgate.net

A typical UPLC method for fluphenazine analysis employs a sub-2 µm particle column, such as a Waters Acquity UPLC HSS T3 1.8 µm, 2.1x50mm column. nih.gov A gradient elution with a mobile phase consisting of acetonitrile and water, both containing 0.1% formic acid, is used to separate the analytes. nih.gov This rapid method allows for a run-time of just 1.8 minutes per injection, offering a significant advantage in high-throughput environments. nih.gov The enhanced sensitivity and speed of UPLC make it a powerful tool for therapeutic drug monitoring and pharmacokinetic studies involving fluphenazine and its metabolites. nih.govresearchgate.net

Mass Spectrometry for Structural Elucidation and Pathway Analysis of Fluphenazine N-Oxides

Mass spectrometry (MS) is an indispensable tool for confirming the identity of metabolites and degradation products by providing molecular weight and structural information.

LC-MS/MS Fragmentation Studies for Oxidative Degradation Products Characterization

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique used to identify the degradation products of fluphenazine formed under stress conditions, particularly oxidation. nih.gov In these studies, the sample is first separated by LC, and then the eluted compounds are ionized and analyzed by the mass spectrometer.

For fluphenazine, which has a precursor ion peak at an m/z (mass-to-charge ratio) of 438, collision-induced dissociation in the mass spectrometer generates a characteristic fragmentation pattern. nih.gov Observed fragment ions for fluphenazine include m/z values of 391, 321, 279, and 115. nih.gov When analyzing oxidative degradation products, new peaks corresponding to the oxidized species are observed. For example, the N-oxide of fluphenazine would have a molecular weight 16 daltons higher than the parent compound, leading to a different precursor ion. By comparing the fragmentation patterns of the parent drug and its degradation products, a definitive structural identification can be made, and degradation pathways can be proposed. nih.gov A UPLC-MS/MS method for fluphenazine in serum and plasma monitors the transition of the precursor ion at m/z 438.27 to product ions at m/z 171.11 and 143.08 for quantification and confirmation. nih.gov

Interactive Table: Key Mass Transitions for Fluphenazine Analysis

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Analytical Purpose |

|---|---|---|---|

| Fluphenazine | 438.27 nih.gov | 171.11, 143.08 nih.gov | Quantification and Confirmation in Plasma/Serum |

| Fluphenazine | 438 nih.gov | 391, 321, 279, 115 nih.gov | Fragmentation Pattern Characterization |

MS1 Chromatographic Analysis for Peroxide-Induced N- and S-Oxidation Products

Full scan (MS1) chromatographic analysis can be used to monitor the formation of oxidation products. In studies of peroxide-induced degradation of fluphenazine decanoate in oily solutions, HPLC coupled with MS1 detection would allow for the tracking of peaks corresponding to the expected molecular weights of the N-oxide and S-oxide products. ljmu.ac.uk For example, the mass spectrum for fluphenazine oxide shows a peak at m/z 454, corresponding to the addition of one oxygen atom to the fluphenazine molecule. massbank.eu This approach provides a global view of the degradation profile and can reveal the presence of various mono- and di-oxidized species. ljmu.ac.uk

Immunochemical Methods for Specific Fluphenazine N-Oxide Quantification

Immunochemical methods, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), offer high sensitivity and specificity for the quantification of drugs and their metabolites. nih.gov These assays are based on the principle of competitive binding between an unlabeled analyte (the target drug or metabolite) and a labeled analyte for a limited number of antibody binding sites. nih.gov

For phenothiazines like fluphenazine, antibodies have been developed by immunizing animals with a drug-protein conjugate. nih.gov It has been shown that the phenothiazine (B1677639) heterocyclic nucleus is often the immunodominant part of the molecule. nih.govescholarship.org This results in antisera that can cross-react with various metabolites, including the N-oxide. nih.gov

While a highly specific immunoassay solely for fluphenazine decanoate N-1-oxide is not widely described, a combined approach using HPLC for separation followed by a broad-specificity radioimmunoassay for detection has been successfully employed. escholarship.org This method allows for the identification and quantification of fluphenazine and its serologically reactive metabolites, including the N-oxide, in plasma samples. nih.govescholarship.org Although direct measurement of fluphenazine N-oxide by immunoassay can be challenging due to cross-reactivity, the development of monoclonal antibodies with higher specificity could lead to more direct and rapid screening methods. researchgate.net The potential for such assays exists, as suggested by the development of broad-spectrum ELISAs for other phenothiazines in various matrices. researchgate.net

Development of Radioimmunoassay (RIA) Procedures for Fluphenazine N-4'-Oxide

A significant advancement in the analysis of fluphenazine metabolites was the development of a highly specific and sensitive radioimmunoassay (RIA) for fluphenazine-N4'-oxide (FLUNO). nih.gov This procedure was made possible by producing highly specific antisera in New Zealand white rabbits. These rabbits were immunized with a bovine serum albumin conjugate of 7-(3-carboxypropionyl)propchlorperazine-N4'-oxide. nih.gov

The developed RIA method demonstrates remarkable sensitivity, capable of accurately quantifying as little as 20 picograms of FLUNO in a 200-microliter plasma extract, with a coefficient of variation under 8%. nih.gov This level of sensitivity is crucial for determining the steady-state plasma levels of this active metabolite in patients undergoing treatment with fluphenazine. nih.gov To ensure the specificity of the RIA for FLUNO, a selective reduction of FLUNO to fluphenazine was performed in patient plasma samples using sodium dithionite. A strong correlation (r² = 0.9646) was observed between the total fluphenazine level and the sum of fluphenazine and the fluphenazine equivalent to FLUNO, confirming the assay's specificity. nih.gov

The development of monoclonal antibodies has also contributed to the creation of sensitive RIAs for fluphenazine itself, which can be adapted for its metabolites. nih.gov For instance, a monoclonal antibody-based RIA for fluphenazine showed a sensitivity capable of measuring 0.02 ng of the drug per milliliter of plasma and was linear over a concentration range of 0.02 to 2.5 ng/mL. nih.gov While direct RIA analyses have been developed for fluphenazine and related phenothiazines, a key advantage of combining RIA with a separation technique like high-performance liquid chromatography (HPLC) is the ability to differentiate between the parent drug and its serologically reactive metabolites. escholarship.org

Assessment of Antiserum Specificity and Cross-Reactivity with Phenothiazine N-Oxides in Immunoassays

A critical aspect of developing a reliable immunoassay is the assessment of the antiserum's specificity and its potential cross-reactivity with structurally similar compounds. In the case of the radioimmunoassay for fluphenazine-N4'-oxide (FLUNO), the antiserum exhibited negligible cross-reactivity (less than 2%) with the parent drug, fluphenazine (FLU), and its other major metabolites, including FLU sulfoxide, 7-hydroxy-FLU, and N-deshydroxyethyl-FLU. nih.gov This high degree of specificity is essential for accurately quantifying FLUNO without interference from other related substances.

The process of assessing specificity involves determining the cross-reactivity of related compounds and metabolites. ethernet.edu.et Manufacturers of immunoassay kits typically provide data on the cross-reactivity of their assays with a range of common drugs and their metabolites. nih.gov In the development of immunoassays for a class of drugs like phenothiazines, achieving broad specificity to detect multiple compounds within the class without compromising the assay's integrity can be challenging due to the increasing structural diversity of drugs. nih.gov

For phenothiazine derivatives, the ability to couple them to proteins to create antigens is a crucial step in antibody production. google.com The specificity of the resulting antibodies is then rigorously tested to ensure they selectively bind to the target analyte.

Method Validation Principles for Fluphenazine Decanoate N-1-Oxide Analytical Assays in Research Environments

The validation of analytical procedures is a fundamental requirement in pharmaceutical research and development to ensure that a method is suitable for its intended purpose. validationtechservices.comduyaonet.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international guidelines such as those from the International Council for Harmonisation (ICH) provide a framework for validating analytical methods. validationtechservices.comeuropa.eufda.gov These principles are directly applicable to the validation of analytical assays for Fluphenazine Decanoate N-1-Oxide in a research setting.

The core components of analytical method validation include specificity, accuracy, precision, linearity, range, detection limit (LOD), quantitation limit (LOQ), and robustness. validationtechservices.comresearchgate.net These parameters ensure that the analytical method is reliable, reproducible, and accurate for the intended analysis. validationtechservices.com

Key Validation Parameters:

| Parameter | Description | Typical Acceptance Criteria |

| Specificity/Selectivity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.orgpropharmagroup.com | No interference from other substances. propharmagroup.com For assays lacking specificity, a combination of two or more procedures may be necessary. ich.org |

| Accuracy | The closeness of test results obtained by the method to the true value. It is often determined by recovery studies of a known quantity of the analyte in the sample matrix. propharmagroup.com | Recovery percentage typically between 98.0% and 102.0%. bbrc.in |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). scispace.com | RSD should generally be less than 2%. bbrc.in |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ich.org | A correlation coefficient (r²) greater than 0.99 is generally considered acceptable. researchgate.net |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org | Defined by the linearity, accuracy, and precision studies. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net | Varies depending on the analytical technique and intended purpose. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net | Varies depending on the analytical technique and intended purpose. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ijbpas.com | The method should be reproducible even with slight, intentional parameter changes. bbrc.in |

A validation protocol should be established before conducting validation studies, outlining the performance characteristics and acceptance criteria. duyaonet.com The results are then documented in a validation report. duyaonet.com If changes are made to a validated analytical procedure, revalidation may be necessary, with the extent of revalidation depending on the nature of the change. duyaonet.com

Biochemical and in Vitro Pharmacological Characterization of Fluphenazine N Oxide Metabolite

In Vitro Receptor Binding Affinity Profiles of Fluphenazine (B1673473) N-Oxide

The interaction of a drug or its metabolites with neurotransmitter receptors is fundamental to its pharmacological effect. The N-oxidation of fluphenazine has a profound impact on its ability to bind to dopamine (B1211576) receptors.

Dopamine Receptor (D1, D2) Binding Characteristics of Fluphenazine N-Oxide

Specific quantitative binding affinity data (e.g., Ki or IC₅₀ values) for fluphenazine N-oxide at dopamine D1 and D2 receptors are not extensively detailed in publicly available literature. However, research on related phenothiazine (B1677639) metabolites provides a strong basis for its expected binding profile. Studies on other oxidized phenothiazine metabolites, such as sulfoxides, have shown them to have negligible dopamine receptor binding activity. core.ac.uk Furthermore, the N-oxide metabolite of a similar phenothiazine, chlorpromazine (B137089), was found to be devoid of affinity for serotonin (B10506) receptors, suggesting that oxidation at this position drastically reduces receptor interaction. unc.edu This evidence strongly suggests that fluphenazine N-oxide possesses significantly lower, likely negligible, affinity for both D1 and D2 dopamine receptors.

Comparative Receptor Interactions of Fluphenazine N-Oxide with Parent Fluphenazine

A comparison between the parent drug, fluphenazine, and its N-oxide metabolite highlights a stark difference in receptor affinity. Fluphenazine is a high-potency antipsychotic that binds with high affinity to both D1 and D2 dopamine receptors. nih.govwikipedia.org In contrast, the N-oxide metabolite exhibits greatly diminished receptor binding.

Studies indicate that while fluphenazine-N-oxide is an active metabolite, its exposure in the central nervous system is only about 11% of that of the parent fluphenazine. cambridge.org This reduced CNS exposure, combined with the expected loss of affinity due to N-oxidation, means its contribution to the direct antipsychotic activity via dopamine receptor blockade is minimal compared to fluphenazine itself. core.ac.ukunc.edu

Interactive Data Table: Comparative Dopamine Receptor Binding

| Compound | D1 Receptor Affinity (Kd) | D2 Receptor Affinity (Kd) | Notes |

| Fluphenazine | 3.2 nM nih.gov | 0.7 nM nih.gov | High affinity for both D1 and D2 receptors. |

| Fluphenazine N-Oxide | Substantially Reduced / Negligible | Substantially Reduced / Negligible | Affinity is significantly lower than the parent compound, based on data from related oxidized phenothiazines. core.ac.ukunc.edu |

Enzymatic Biotransformation Processes Leading to N-Oxide Formation

The conversion of fluphenazine to its N-oxide metabolite is a result of Phase I metabolic processes that occur primarily in the liver.

General Contributions of Cytochrome P450 (CYP) Pathways to Phenothiazine Oxidation

The biotransformation of most antipsychotic drugs, including phenothiazines, is centrally mediated by the cytochrome P450 (CYP) monooxygenase system. semanticscholar.org These enzymes, located in the smooth endoplasmic reticulum of liver cells, catalyze various oxidative reactions, including N-oxidation, sulfoxidation, hydroxylation, and dealkylation. semanticscholar.orgdergipark.org.tr

Several CYP isoenzymes are involved in the metabolism of phenothiazines. For fluphenazine specifically, CYP1A2 and CYP2D6 are considered key pathways. cambridge.org Studies on other phenothiazines like chlorpromazine and levomepromazine (B1675116) also implicate CYP1A2, CYP2D6, and CYP3A4 in their oxidative metabolism. nih.govnih.gov The N-oxidation of fluphenazine is a metabolic route catalyzed by these enzymes, competing with other pathways like sulfoxidation. vulcanchem.com

Immunological Reactivity and Antigen-Antibody Interactions of N-Oxide Metabolites

The Role of the Phenothiazine Heterocyclic Nucleus as an Immunodominant Epitope

The phenothiazine ring system is a tricyclic heterocyclic structure that forms the core of this class of drugs. wikipedia.orgnih.gov As a distinct chemical structure, this nucleus can be recognized by the immune system and can act as an epitope—the specific part of an antigen to which an antibody binds. Metabolic activation of phenothiazines can lead to the formation of reactive intermediates that may play a role in initiating an immune response. nih.gov

However, the formation of N-oxide metabolites can sometimes alter immunological reactivity. The addition of the highly polar N-oxide group can potentially reduce a molecule's immunogenicity. researchgate.net Reactive nitrogen species (RNS), a broad class of molecules that includes N-oxides, are known to be involved in modulating immune responses, although their effects are complex and context-dependent. nih.govlongdom.org While the phenothiazine nucleus provides the fundamental structure for immune recognition, its modification via N-oxidation likely alters this interaction.

Impact of N-Oxidation on Immunologic Cross-Reaction in Serological Assays

The metabolic process of N-oxidation, which results in the formation of Fluphenazine N-oxide from the parent drug, has a significant impact on the results of serological assays, such as radioimmunoassays (RIAs), used for therapeutic drug monitoring. This impact is primarily characterized by the immunological cross-reaction of the N-oxide metabolite with antibodies developed for the quantification of fluphenazine.

Research into immunoassays for fluphenazine has shown that antibodies, typically produced by immunizing animals with a fluphenazine-protein conjugate, recognize the phenothiazine heterocyclic nucleus as the primary immunodominant feature. nih.govescholarship.org Consequently, metabolites that retain this core structure, including Fluphenazine N-oxide, can bind to these antibodies, leading to their detection alongside the parent drug. nih.govescholarship.org

Studies combining high-performance liquid chromatography (HPLC) with RIA have been instrumental in elucidating this phenomenon. While HPLC separates fluphenazine from its various metabolites based on their physicochemical properties, the subsequent immunoassay reveals the extent to which each separated compound cross-reacts with the fluphenazine-specific antibodies. nih.govescholarship.org It has been demonstrated that when a parent phenothiazine drug significantly cross-reacts with the antibody, its N-oxide and 7-hydroxide metabolites can also be identified and quantified by the assay. nih.govescholarship.org

This cross-reactivity is a critical consideration in clinical settings. Analyses of plasma samples from patients treated with fluphenazine have revealed that a substantial portion of the total serological activity measured by RIA is attributable to its metabolites rather than the unaltered parent drug. nih.govescholarship.org In some cases, only 2% to 23% of the immunoreactivity was identified as the parent fluphenazine, with metabolites being the major contributors to the assay signal, particularly at time points greater than six hours after administration. nih.govescholarship.org This indicates that immunoassays lacking a prior chromatographic separation step may overestimate the concentration of the active parent drug by failing to distinguish it from its immunologically reactive metabolites like Fluphenazine N-oxide.

While specific quantitative cross-reactivity data for Fluphenazine N-oxide is not always detailed, data from related phenothiazine compounds in the same assay system provide valuable context. For instance, in a radioimmunoassay developed for fluphenazine, the N-oxide of chlorpromazine (CPZ-NO), a structurally similar phenothiazine, was found to be a highly effective inhibitor of the antibody-antigen reaction, underscoring the significant potential for cross-reactivity of N-oxidated metabolites. escholarship.org

Table 1: Immunologic Cross-Reaction of a Related Phenothiazine Metabolite in Fluphenazine Radioimmunoassay

This table presents the relative antibody affinity of a related phenothiazine N-oxide metabolite in a radioimmunoassay developed for fluphenazine. The 'r' value indicates how effectively a compound competes with fluphenazine for antibody binding sites. An 'r' value of 1.0 would signify equal affinity to fluphenazine.

| Compound | Type | Relative Antibody Affinity (r value) | Source |

| Chlorpromazine N-oxide (CPZ-NO) | Related Phenothiazine Metabolite | 3.8 | escholarship.org |

This data illustrates the high potential for N-oxide metabolites to cross-react in phenothiazine immunoassays. A higher 'r' value indicates greater competitive binding for the antibody sites compared to fluphenazine itself in this specific assay.

Advanced Research Perspectives and Methodological Innovations for Fluphenazine Decanoate N 1 Oxide Studies

Further Elucidation of Fluphenazine (B1673473) Decanoate (B1226879) N-Oxide Degradation Kinetics

The degradation of fluphenazine decanoate, particularly its oxidation to N-oxide forms, is a critical area of study, especially in oil-based depot formulations. Research indicates that the oxidation is often mediated by hydroperoxides that form as a result of the autoxidation of the oil vehicle. ljmu.ac.ukljmu.ac.uk

Key research findings on the degradation kinetics include:

Catalytic Factors: The presence of acid has been demonstrated to catalyze the oxidation of the tertiary amine centers in the fluphenazine decanoate molecule. ljmu.ac.ukljmu.ac.uk The catalytic effect is reportedly related to the pKa value of the acid. ljmu.ac.ukljmu.ac.uk

Influence of Preservatives: Benzyl (B1604629) alcohol, a common preservative in oily formulations, has been found to enhance the oxidation of the drug. ljmu.ac.ukljmu.ac.uk A proposed mechanism for this is the autoxidation of benzyl alcohol, which leads to the formation of hydrogen peroxide, a potent oxidizing agent that accelerates the degradation of the drug. ljmu.ac.ukljmu.ac.uk

Role of Oxygen: The presence of dissolved oxygen has also been investigated as a factor in the formation of the N-oxide, though its impact may vary depending on the specific formulation. ljmu.ac.uk

Table 1: Factors Influencing Fluphenazine Decanoate N-Oxide Degradation Kinetics

| Factor | Effect on Oxidation Rate | Proposed Mechanism | Source |

|---|---|---|---|

| Unsaturated Fatty Esters | Follows second-order kinetics | Direct reaction with drug molecule | ljmu.ac.ukljmu.ac.uk |

| Acids | Catalyzes oxidation | Protonation of tertiary amines | ljmu.ac.ukljmu.ac.uk |

| Benzyl Alcohol | Enhances oxidation | Autoxidation to form hydrogen peroxide | ljmu.ac.ukljmu.ac.uk |

| Dissolved Oxygen | Can increase N-oxide formation | Direct reaction with drug molecule | ljmu.ac.uk |

Application of Advanced Spectroscopic Techniques for Comprehensive Oxide Identification

Accurate identification and characterization of Fluphenazine decanoate N-1-oxide and other related degradation products are essential for stability studies. Advanced spectroscopic techniques have proven invaluable in this regard.

High-Performance Liquid Chromatography (HPLC): Stability-indicating HPLC methods have been developed to separate fluphenazine and its degradation products, including the N- and S-oxides. nih.govresearchgate.net These methods utilize columns like the reversed-phase C18 to achieve effective separation for quantification and further analysis. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For definitive structural elucidation, LC-MS/MS is employed. This technique is particularly useful in forced degradation studies, where it can distinguish between various degradation products formed under stress conditions such as oxidation with hydrogen peroxide. researchgate.net The fragmentation patterns observed in MS/MS provide detailed structural information about the metabolites. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS): SERS is an advanced vibrational spectroscopy technique used to study the adsorption and orientation of molecules on metallic surfaces. mdpi.com When combined with computational methods, SERS can provide insights into the molecular structure of fluphenazine and its derivatives, aiding in the comprehensive identification of its oxides. mdpi.com

Table 2: Spectroscopic Techniques for Oxide Identification

| Technique | Application | Key Advantages | Source |

|---|---|---|---|

| HPLC | Separation and quantification of parent drug and degradation products. | High resolution, validated for stability-indicating assays. | nih.govresearchgate.net |

| LC-MS/MS | Structural characterization and identification of unknown degradation products. | High sensitivity and specificity, provides molecular weight and fragmentation data. | researchgate.net |

| SERS | Determination of molecular structure and surface adsorption geometry. | Enhanced signal intensity, provides detailed vibrational information. | mdpi.com |

Development of In Vitro Models for Studying N-Oxide Formation and Its Interactions within Biological Systems

Understanding the metabolic pathways leading to the formation of Fluphenazine decanoate N-1-oxide is crucial. The biotransformation of most antipsychotic drugs, including phenothiazines, is primarily mediated by the Cytochrome P450 (CYP) enzyme system in the liver. mdpi.com

To study these processes outside a living organism, various in vitro models are employed:

Chemical Synthesis: The N-oxide metabolites of fluphenazine can be synthesized chemically for use as reference standards in analytical and biological studies. axios-research.com This is often achieved by oxidizing the parent drug with agents like 3-chloroperoxybenzoic acid or hydrogen peroxide. nih.gov

Cell-Based Assays: Human cell lines, such as the neuroblastoma cell line SH-SY5Y, are used to investigate the biological activity and effects of fluphenazine and its metabolites. mdpi.com These models allow researchers to assess cellular responses and interactions in a controlled environment.

Enzyme Systems: In vitro studies often utilize isolated enzyme systems, such as liver microsomes containing CYP enzymes, to directly study the oxidative metabolism of fluphenazine and identify the specific enzymes responsible for N-oxide formation.

Computational Chemistry Approaches for Predicting Oxidation Pathways and Characterizing Metabolite Structures

Computational chemistry provides powerful tools for predicting metabolic pathways and characterizing the structures of metabolites like Fluphenazine decanoate N-1-oxide.

Density Functional Theory (DFT): DFT is a quantum chemical method used to calculate the electronic structure of molecules. mdpi.com In the context of fluphenazine N-oxide research, DFT is used in conjunction with spectroscopic data, such as SERS, to determine the adsorption structure and orientation of the molecule. mdpi.com This synergy between experimental and theoretical approaches allows for a more detailed and accurate characterization of the metabolite's structure. By modeling the potential sites of oxidation on the fluphenazine molecule, computational methods can help predict the most likely pathways for the formation of N-oxides and other oxidative products.

Q & A

Q. What are the key chemical characterization methods for identifying Fluphenazine decanoate N-1-oxide and its degradation products?

Fluphenazine decanoate N-1-oxide can be characterized using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). Forced degradation studies under oxidative conditions reveal major degradation products, such as sulfoxides and sulfones, which are resolved using reversed-phase HPLC with UV detection at 254 nm . Quantitative analysis of the parent compound and its metabolites requires calibration curves validated for linearity (R² > 0.99) and precision (%RSD < 2%). Stability studies should follow ICH guidelines, with samples stored at 25°C/60% RH and analyzed at predefined intervals .

Q. How is the pharmacokinetic profile of Fluphenazine decanoate N-1-oxide evaluated in preclinical models?

Preclinical pharmacokinetics involve intramuscular administration in rodent models, with serial blood sampling over 14–28 days to assess sustained release. Plasma concentrations are quantified using LC-MS/MS, focusing on parameters like Cmax, Tmax, and AUC. Metabolite identification (e.g., via liver microsomal assays) is critical, as hepatic first-pass metabolism significantly reduces bioavailability. Protein binding (>90%) is measured using equilibrium dialysis .

Q. What validated assays are used to measure receptor binding affinity for Fluphenazine decanoate N-1-oxide?

Radioligand binding assays with <sup>3</sup>H-labeled dopamine D2 receptors are standard. Competitive binding curves (IC50 values) are generated using striatal membrane preparations, with nonspecific binding controlled by excess haloperidol. Data normalization to reference antipsychotics (e.g., haloperidol) ensures comparability. Assays must account for lipophilicity due to the decanoate ester, which may influence membrane permeability .

Advanced Research Questions

Q. How should researchers design randomized controlled trials (RCTs) to evaluate Fluphenazine decanoate N-1-oxide’s efficacy in schizophrenia?

RCTs should use double-blind protocols with active comparators (e.g., haloperidol decanoate) and placebo controls. Primary endpoints include changes in Brief Psychiatric Rating Scale (BPRS) scores at 6 months, with stratification by baseline symptom severity. Sample size calculations must account for attrition rates (>30% exclusion threshold). Data collection should prioritize adverse event monitoring (e.g., extrapyramidal symptoms) using standardized scales like the Simpson-Angus Scale .

Q. How can contradictory data on adverse effects (e.g., movement disorders) be resolved in meta-analyses?

Contradictions arise from heterogeneous study designs and low-quality evidence. To address this:

- Conduct sensitivity analyses excluding studies with high attrition or unblinded designs.

- Use random-effects models to account for variability across populations.

- Stratify data by dosage (e.g., 25 mg/2 weeks vs. 12.5 mg/week) and formulation (decanoate vs. enanthate esters).

- Prioritize studies reporting continuous outcome measures (e.g., mean difference in tremor severity) over binary endpoints .

Q. What methodologies are recommended for forced degradation studies of Fluphenazine decanoate N-1-oxide?

Forced degradation under oxidative conditions (e.g., 3% H2O2, 40°C/75% RH for 72 hours) identifies major degradation pathways. HPLC-UV/Vis or UPLC-QTOF-MS is used to isolate and characterize degradation products. Accelerated stability studies (40°C/75% RH for 6 months) assess shelf-life, with degradation kinetics modeled using Arrhenius equations. Structural elucidation of oxidative products (e.g., N-oxide derivatives) requires NMR and high-resolution MS .

Q. How can comparative efficacy between Fluphenazine decanoate and second-generation antipsychotics (SGAs) be rigorously assessed?

Use mirror-image study designs comparing pre- and post-treatment hospitalization rates. Adjust for confounding variables (e.g., adherence history) via propensity score matching. Meta-regression analyses should explore interactions between drug efficacy and patient demographics (e.g., age, comorbid substance use). Long-term follow-up (>1 year) is critical to capture relapse rates and metabolic side effects .

Q. What experimental approaches are used to investigate the unknown mechanism of action of Fluphenazine decanoate N-1-oxide?

- In vitro models : Dopamine D2 receptor internalization assays in HEK293 cells transfected with D2R-GFP.

- In vivo models : Microdialysis in rodent striatum to measure extracellular dopamine levels post-administration.

- Omics approaches : RNA sequencing of postmortem brain tissue to identify transcriptional changes in dopaminergic pathways .

Data Contradiction and Validation

Q. How should researchers address discrepancies in clinical trial data on extrapyramidal symptoms (EPS)?

Discrepancies often stem from inconsistent EPS assessment tools. Solutions include:

Q. What validation criteria are essential for preclinical-to-clinical translation of Fluphenazine decanoate N-1-oxide studies?

- Pharmacodynamic validation : Correlation between D2 receptor occupancy in PET studies and clinical response.

- Toxicology : 28-day repeat-dose toxicity studies in two species (rodent and non-rodent) with histopathological analysis.

- Biomarker alignment : Cross-species validation of prolactin elevation as a surrogate for D2 antagonism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.